(2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide:
Uniqueness
(2E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2NO2 |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-10-12(17)5-8-14(15)18/h2-10H,1H3,(H,19,20)/b9-4+ |
InChI Key |
SGOOCRXTMWSTKF-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.